![molecular formula C24H25N5O2 B3002906 4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899738-06-8](/img/structure/B3002906.png)
4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to inhibit key enzymes involved in cell proliferation.
Chemical Structure and Properties
The structure of the compound features a fused heterocyclic core with various substituents that enhance its biological activity. The tert-butyl group contributes to its hydrophobicity, while the pyrazolo[3,4-d]pyrimidine moiety is crucial for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical regulator of the cell cycle. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by molecular docking studies that demonstrate the compound's binding affinity to the active site of CDK2 .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value in the micromolar range against breast and lung cancer cells, indicating potent growth inhibition .
- Mechanistic Insights : The inhibition of CDK2 leads to disrupted cell cycle progression, particularly affecting the G1/S transition. This results in increased apoptosis rates as evidenced by flow cytometry analyses and caspase activation assays .
Other Biological Activities
Beyond its anticancer effects, this compound may possess additional biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to characterize this aspect fully .
- Anti-inflammatory Effects : Some derivatives within the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties, which may extend to this compound as well .
Study 1: Inhibition of CDK2
A recent study evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives on CDK2 inhibition. The compound under discussion was among the most effective inhibitors identified, showing a significant reduction in kinase activity compared to controls .
Study 2: Cytotoxicity Profile
In another investigation involving multiple cancer cell lines, this compound was tested for cytotoxic effects. Results indicated an IC50 value of approximately 5 µM against MCF-7 (breast cancer) cells and 8 µM against A549 (lung cancer) cells .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its therapeutic properties, including:
- Anticancer Activity : Research indicates that compounds containing this scaffold can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that derivatives can act as selective inhibitors of certain protein kinases associated with cancer progression .
- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. This action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Neuroscience
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as allosteric modulators of G-protein coupled receptors (GPCRs). These receptors play crucial roles in various central nervous system (CNS) disorders. The compound may enhance or inhibit receptor activity, providing a novel approach to drug development for conditions such as anxiety and depression .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival .
Synthesis and Production
The synthesis of 4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves several key steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step often requires specific reagents under controlled conditions to ensure the correct formation of the heterocyclic structure.
- Functionalization : The introduction of the tert-butyl and benzamide groups is achieved through various organic reactions such as nucleophilic substitutions or coupling reactions.
- Purification : After synthesis, purification techniques like recrystallization or chromatography are employed to isolate the desired product from by-products.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-11-19(12-16(15)2)29-21-20(13-26-29)23(31)28(14-25-21)27-22(30)17-7-9-18(10-8-17)24(3,4)5/h6-14H,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCWUVTORTRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.